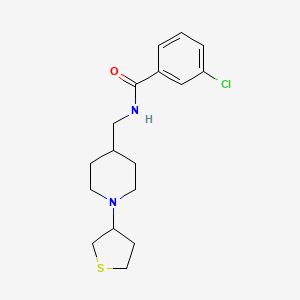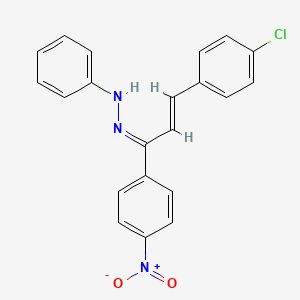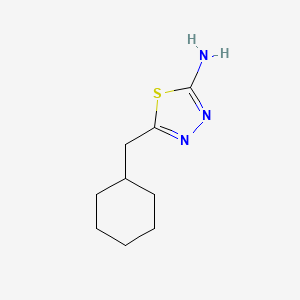
5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s chemical stability and reactivity .科学的研究の応用
Biological Activity and Structural Analysis
The 1,3,4-thiadiazole core, of which 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine is a part, has been mainly utilized as a pharmacological scaffold in medicinal chemistry. Compounds derived from this core have been synthesized and investigated for various biological activities. For instance, certain compounds demonstrated strong antimicrobial activity against S. epidermidis and exhibited cytotoxicity on cancer cell lines like PC-3 and MDA-MB-231. Molecular docking studies further explore their anti-cancer and anti-bacterial properties (Gür et al., 2020).
Spectral and Structural Studies
1,3,4-thiadiazole compounds have been synthesized and characterized using various techniques, including elemental analyses, IR, NMR, and single crystal X-ray data. Studies have focused on understanding the stabilization of these compounds' structure via intra and intermolecular hydrogen bonding, exploring the geometrical parameters, and assessing their stability based on negative values of HOMO and LUMO energies (Dani et al., 2013).
DNA Binding and Anti-inflammatory Activity
Transition metal complexes involving 1,3,4-thiadiazole ligands have been synthesized and characterized. These complexes have shown effective anti-inflammatory, analgesic, and DNA binding activities. The structural and activity relationship of these complexes provides insights into their potential therapeutic applications (K H Kumar Naik et al., 2015).
Surface Activity and Antimicrobial Properties
1,3,4-thiadiazol-2-amine derivatives have been synthesized and their surface and antimicrobial activities evaluated. The synthesis involves various heterocyclic transformations and has implications for developing nonionic surface active agents with potential applications in different domains (El-Sayed et al., 2015).
Insights from Crystallographic and QTAIM Analysis
Studies have focused on the synthesis and structural determination of 1,3,4-thiadiazole derivatives. The orientation of the amino group, intra- and intermolecular interactions, and the roles of various non-covalent interactions in stabilizing the crystal structures have been thoroughly investigated (El-Emam et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSURVNXIZBWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


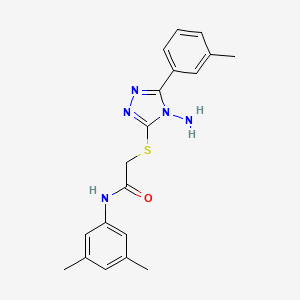
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2570727.png)
![2-{Methyl[(1,3-oxazol-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2570730.png)
![(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine](/img/structure/B2570732.png)
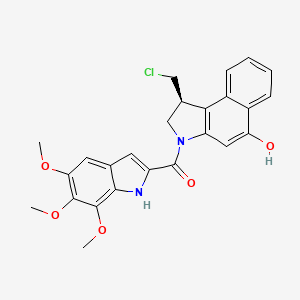
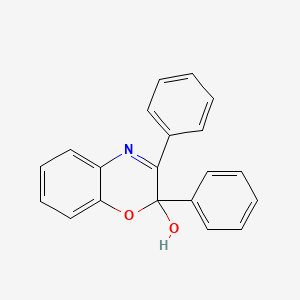
![N-(4-ethoxyphenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2570736.png)

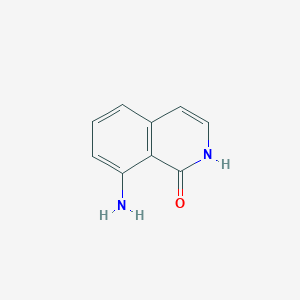
![N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-sulfonamide](/img/structure/B2570742.png)
